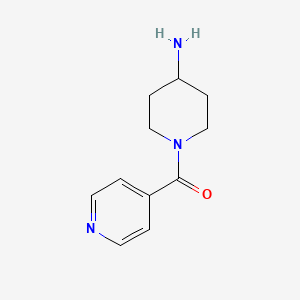

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

Description

Overview of Chemical Scaffolds in Drug Discovery and Development

In the realm of drug discovery and development, chemical scaffolds form the core structures of molecules upon which various functional groups can be built. nih.gov These scaffolds are often responsible for the primary biological activity of a compound. The process of drug discovery frequently involves the identification of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. nih.gov The strategic use of these scaffolds allows for the creation of diverse chemical libraries, enhancing the probability of discovering new and effective therapeutic agents. mdpi.com Natural products have historically been a rich source of inspiration for bioactive scaffolds, which can then be modified to improve their efficacy and selectivity. nih.gov

Rationale for Researching (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone

The investigation into this compound is driven by the therapeutic potential inherent in its constituent parts: the pyridine (B92270) and piperidine (B6355638) rings. Both of these heterocyclic structures are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds. mdpi.comarizona.edu The combination of these two rings in a single molecule creates a novel scaffold that can be explored for a variety of pharmacological activities.

The presence of an amino group on the piperidine ring and the carbonyl linker provides sites for further chemical modification. This allows researchers to systematically alter the compound's structure to optimize its interaction with biological targets, improve its pharmacokinetic properties, and explore its potential therapeutic applications.

Historical Context of Related Pyridine and Piperidine Derivatives in Medicinal Chemistry

The histories of pyridine and piperidine are deeply intertwined with the development of medicinal chemistry.

Pyridine: The first pyridine base, picoline, was isolated in 1846. researchgate.net However, the structure of pyridine itself was not determined until the 1870s by Wilhelm Körner and James Dewar. wikipedia.org The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876. wikipedia.org Since then, pyridine derivatives have become integral to a vast number of pharmaceuticals. nih.gov Their applications span a wide range of therapeutic areas, including antimicrobial, antiviral, antioxidant, anti-diabetic, and anti-cancer activities. researchgate.net

Piperidine: Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson. wikipedia.org It is a six-membered nitrogen-containing heterocycle that is a fundamental structural motif in numerous natural alkaloids, such as piperine (B192125) (from black pepper) and morphine. wikipedia.orgencyclopedia.pub The piperidine scaffold is one of the most common heterocyclic fragments found in FDA-approved drugs and is a cornerstone in the synthesis of a multitude of medicinal agents. arizona.edunih.gov Piperidine derivatives have been successfully developed as CNS modulators, anticoagulants, antihistamines, and anticancer drugs, among others. arizona.edu

The rich history and proven therapeutic value of both pyridine and piperidine derivatives provide a strong foundation for the investigation of hybrid molecules like this compound.

Current Gaps and Future Directions in the Academic Study of this compound

While the individual components of this compound are well-studied, the specific compound itself represents a relatively new area of exploration. Current academic research is focused on synthesizing and characterizing novel derivatives of this scaffold to build a comprehensive structure-activity relationship (SAR) profile.

Identified Research Gaps:

Limited Biological Screening: There is a need for broader screening of this compound and its derivatives against a wider range of biological targets to uncover its full therapeutic potential.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are required to understand how the compound exerts its effects at a molecular level.

Future Research Directions:

Combinatorial Chemistry: The use of combinatorial chemistry approaches to generate large libraries of derivatives with diverse substitutions on both the pyridine and piperidine rings.

Computational Modeling: Employing computational and molecular modeling techniques to predict the binding of these compounds to various protein targets and to guide the design of more potent and selective analogs.

Development of Novel Synthetic Methodologies: Exploring new and efficient synthetic routes to access a wider variety of structurally complex derivatives.

The systematic exploration of these research avenues will be crucial in determining the ultimate therapeutic utility of the this compound scaffold.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h1-2,5-6,10H,3-4,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXEIDULPADAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258739 | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-91-2 | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-1-piperidinyl)-4-pyridinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Amino Piperidin 1 Yl Pyridin 4 Yl Methanone Derivatives

Design Principles for SAR Exploration

The design of SAR studies for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone derivatives is guided by several key principles. The primary approach involves the systematic modification of the three main components of the molecule: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the 4-amino group. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a commonly employed strategy to probe the steric and electronic requirements of the target binding site. For instance, the pyridine ring can be replaced with other heteroaromatic systems to explore the impact on activity.

Furthermore, computational modeling techniques, such as molecular docking, are often used to visualize the binding mode of the parent compound within the active site of a biological target. This provides insights into potential points of interaction and guides the design of new derivatives with enhanced binding affinity. The overarching goal is to develop a comprehensive understanding of how structural modifications influence the compound's interaction with its biological target, ultimately leading to the identification of more potent and selective drug candidates.

Impact of Pyridine Ring Substitutions on Biological Activity

Substitutions on the pyridine ring of this compound derivatives can have a profound impact on their biological activity. The electronic nature and position of the substituent are critical factors. For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution of the pyridine ring and potentially enhance interactions with the target receptor. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can also modulate activity, and their effects are often position-dependent.

Studies on related pyridine derivatives have shown that the position of substitution is crucial. For instance, in a series of pyridine derivatives with antiproliferative activity, the presence and positions of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity, while bulky groups or halogens sometimes led to a decrease in potency. nih.gov The specific impact of these substitutions is highly dependent on the specific biological target and its binding pocket topology.

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substitution Position | Substituent Type | General Effect on Activity |

| 2-position | Electron-withdrawing | Can modulate binding affinity |

| 3-position | Electron-donating | May enhance potency |

| 2,6-positions | Bulky groups | Often leads to decreased activity |

Influence of Piperidine Ring Modifications on Receptor Binding and Efficacy

Modifications to the piperidine ring are a key strategy for optimizing the potency and selectivity of this compound analogues. The piperidine moiety often serves as a central scaffold that correctly orients the other functional groups for optimal interaction with the receptor. Alterations to this ring can include the introduction of substituents, changes in ring size (e.g., contraction to a pyrrolidine (B122466) ring or expansion to a homopiperidine ring), and the introduction of spirocyclic systems. nih.govbeilstein-journals.org

For example, in the development of MCH-R1 antagonists, contraction of the piperidine ring to a 3-aminopyrrolidine (B1265635) scaffold resulted in enhanced activity. nih.gov Similarly, the introduction of a spirocyclic moiety on the piperidine ring has been explored to study its effect on interactions with enzymes like DPP-4. beilstein-journals.org These modifications can influence the conformational flexibility of the molecule and its ability to adopt the optimal geometry for binding.

Table 2: Influence of Piperidine Ring Modifications on Receptor Binding

| Modification | Example | Impact on Binding/Efficacy |

| Ring Contraction | Piperidine to Pyrrolidine | Can enhance activity for certain targets. nih.gov |

| Ring Expansion | Piperidine to Homopiperidine | May alter conformational preferences |

| Substitution | Alkyl or aryl groups | Can probe steric limits of the binding pocket |

| Spirocyclization | Introduction of a spiro ring | Can provide novel vectors for interaction. beilstein-journals.org |

Role of the Amine Moiety in Ligand-Target Interactions

The 4-amino group on the piperidine ring is a critical functional group that often plays a pivotal role in ligand-target interactions. This primary amine can act as a hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding site of the target protein. The basicity of this amine can be modulated by the introduction of substituents on the nitrogen atom.

Functionalization of the amino group, for instance, by forming amides or sulfonamides, can significantly alter the binding affinity and functional activity of the derivatives. nih.gov In some cases, these modifications can lead to improved selectivity for a particular receptor subtype. The nature of the substituent on the amine can also introduce additional points of interaction, such as hydrophobic or aromatic interactions, further enhancing binding affinity.

Stereochemical Considerations in SAR for Chiral Analogues

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different biological activities. Stereochemistry is a crucial aspect of SAR, as biological targets are themselves chiral and will often exhibit stereoselective binding. A chiral center can be introduced, for example, by substituting the piperidine ring at a position other than the 4-position or by modifying the 4-amino group with a chiral substituent.

For instance, in a series of 3-aminopyrrolidine derivatives, the (R)-enantiomer was found to be a more potent MCH antagonist than the (S)-enantiomer. nih.gov This highlights the importance of synthesizing and testing individual enantiomers to fully understand the SAR and to identify the more active stereoisomer. The differential activity between enantiomers can provide valuable information about the three-dimensional arrangement of the binding pocket.

Identification of Key Pharmacophores and Activity Hotspots

Through extensive SAR studies, key pharmacophoric features and activity hotspots within the this compound scaffold can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of compounds, the key pharmacophoric elements generally include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/ionic interaction center (the 4-amino group).

A central hydrophobic scaffold (the piperidine ring).

An aromatic region (the pyridine ring).

Ligand-based pharmacophore modeling can be used to develop a 3D model of these essential features. researchgate.net Such models are invaluable for virtual screening of compound libraries to identify new hits with the desired biological activity and for guiding the design of novel analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. researchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com A robust QSAR model can provide valuable insights into the structural features that are most important for activity and can be a powerful tool in the drug discovery process. researchgate.net

Biological Target and Mechanism of Action of this compound Remains Uncharacterized in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed information regarding the biological target and specific mechanism of action for the chemical compound this compound is not publicly available. As a result, a comprehensive analysis based on the requested outline of high-throughput screening, enzyme inhibition kinetics, receptor binding assays, cellular pathway analysis, and protein-ligand interactions cannot be provided at this time.

The constituent chemical moieties of this compound, namely the 4-aminopiperidine (B84694) and the pyridine-4-yl-methanone (or isonicotinoyl) groups, are present in various biologically active molecules. Scientific literature describes a range of activities for compounds containing these fragments.

For instance, the 4-aminopiperidine scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 4-aminopiperidine have been investigated for a multitude of therapeutic applications, including as cognition enhancers, inhibitors of the Hepatitis C virus assembly, and as components of more complex molecules with antidiabetic or analgesic properties.

Similarly, molecules containing a pyridine ring, and specifically isonicotinamide (B137802) or isonicotinoyl derivatives, have been the subject of numerous biological studies. These studies have explored their potential as antifungal agents, anticancer therapeutics, and antimycobacterial agents.

However, the specific combination of these two fragments into the single molecule this compound does not appear in published research detailing its biological activity. Therefore, data from crucial studies that would elucidate its therapeutic potential and mechanism of action are absent from the public domain. Such studies would include:

High-Throughput Screening (HTS): This methodology is essential for initially identifying the biological targets of a novel compound by testing it against large libraries of proteins, enzymes, or cellular systems. No HTS data for this compound has been found.

Enzyme Inhibition Kinetics: If the compound were to target an enzyme, detailed kinetic studies would be necessary to understand how it inhibits the enzyme's function, including whether the inhibition is reversible or irreversible and if it competes with the enzyme's natural substrate.

Receptor Binding Assays: Should the compound's target be a receptor, binding assays would quantify its affinity and selectivity for that receptor, and determine if it acts as an agonist, antagonist, or allosteric modulator.

Cellular Pathway Analysis: Investigating the effects of the compound on cellular signaling pathways would reveal the downstream consequences of its interaction with its target, providing a broader understanding of its biological effects.

Protein-Ligand Interaction Studies: At a molecular level, techniques such as X-ray crystallography or computational modeling would be used to visualize and understand the specific interactions between this compound and its biological target.

Without such foundational research, any discussion on the biological activity and mechanism of action of this compound would be purely speculative. The scientific community awaits future research that may characterize the biological profile of this specific chemical entity.

Biological Target Identification and Mechanism of Action Studies

Investigation of Protein-Ligand Interactions at the Molecular Level

Biochemical and Biophysical Characterization

No publicly available studies were identified that detail the biochemical or biophysical characterization of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone. Therefore, data on its binding affinity, kinetics, or interaction with any specific biological target cannot be provided.

Biochemical and Biophysical Data for this compound

| Parameter | Value | Method | Source |

|---|---|---|---|

| Target Binding | Not Available | Not Available | Not Available |

| IC₅₀ / EC₅₀ | Not Available | Not Available | Not Available |

| Kᵢ / Kₐ | Not Available | Not Available | Not Available |

Functional Assays for Target Engagement

There is no information available in the scientific literature describing functional assays conducted to determine the target engagement of this compound. Consequently, details regarding its cellular activity, mechanism of action, or confirmation of its interaction with a biological target in a functional context are unknown.

Functional Assay Data for this compound

| Assay Type | Target Pathway | Result | Source |

|---|---|---|---|

| Cellular Activity | Not Available | Not Available | Not Available |

| Target Modulation | Not Available | Not Available | Not Available |

Preclinical Pharmacological Investigations of 4 Amino Piperidin 1 Yl Pyridin 4 Yl Methanone and Its Analogues

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

No publicly available data on the in vitro efficacy of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone was identified.

Cell Proliferation and Viability Assays

Information regarding the effect of this compound on the proliferation and viability of any disease-relevant cell lines is not available in the public domain.

Functional Assays for Specific Biological Processes

There is no publicly accessible information from functional assays detailing the activity of this compound in specific biological processes.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Focus)

No in vivo proof-of-concept studies for this compound with a mechanistic focus have been published in the accessible scientific literature.

Target Engagement in Animal Models

Data on the target engagement of this compound in any animal models is not publicly available.

Biomarker Modulation in Preclinical Systems

There are no published studies detailing the modulation of biomarkers by this compound in preclinical systems.

In Vitro Metabolic Stability and Metabolite Identification Studies

No information on the in vitro metabolic stability or the identification of metabolites for this compound is available in the public record.

Microsomal and Hepatocyte Stability

The metabolic stability of compounds containing a 4-aminopiperidine (B84694) scaffold has been a subject of significant investigation in drug discovery. In general, drugs with this moiety tend to exhibit moderate to high clearance in human liver microsomes. nih.govacs.org This high clearance is often attributed to the susceptibility of the molecule to metabolism by cytochrome P450 enzymes. nih.govacs.org

For instance, a study on a range of 4-aminopiperidine-containing drugs demonstrated that many are high-clearance compounds. acs.org This characteristic is largely due to the presence of reactive sites on the molecule that are readily metabolized. acs.org The stability of such compounds can be influenced by the nature and positioning of substituent groups. For example, modifications to the piperidine (B6355638) ring or the amino group can significantly alter the rate of metabolism.

| Compound Type | Typical Microsomal Stability | Key Influencing Factors |

| 4-Aminopiperidine Analogues | Moderate to High Clearance | Susceptibility to CYP450 metabolism, nature of substituents |

Identification of Major Metabolic Pathways

For compounds featuring the 4-aminopiperidine structure, N-dealkylation is a predominant metabolic pathway. nih.govacs.org This process, primarily catalyzed by the cytochrome P450 enzyme CYP3A4, involves the removal of an alkyl group from a nitrogen atom. nih.govacs.org The 4-amino group of the piperidine ring plays a crucial role in this process, potentially acting as a hydrogen bond donor or acceptor to facilitate the interaction with the active site of the metabolizing enzyme. nih.gov

Other potential metabolic transformations for this class of compounds include oxidation of the piperidine ring and hydroxylation of the pyridine (B92270) ring. The specific metabolic fate of this compound would likely involve a combination of these pathways, with N-dealkylation being a significant contributor to its clearance.

| Metabolic Pathway | Description | Primary Enzyme(s) |

| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | CYP3A4 |

| Ring Oxidation | Addition of an oxygen atom to the piperidine ring. | Cytochrome P450 enzymes |

| Hydroxylation | Addition of a hydroxyl group to the pyridine ring. | Cytochrome P450 enzymes |

Blood-Brain Barrier Penetration Assessment (Mechanistic)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system disorders. The structure of this compound, which includes both a piperidine and a pyridine ring, suggests that its BBB penetration would be influenced by several factors, including lipophilicity, hydrogen bonding potential, and interaction with efflux transporters.

Studies on compounds with 2-aminopyridine (B139424) scaffolds have shown that modifications to increase lipophilicity and rigidity can enhance BBB penetration. nih.gov Conversely, the presence of polar groups, such as the amino group in the target compound, can increase hydrogen bonding potential and may limit passive diffusion across the BBB.

| Structural Feature | Potential Impact on BBB Penetration | Rationale |

| Piperidine Ring | Can be a substrate for efflux transporters. | Active transport out of the brain. |

| Pyridine Ring | Can be modified to alter lipophilicity. | Increased lipophilicity can enhance passive diffusion. |

| Amino Group | Increases hydrogen bonding potential. | May limit passive diffusion across the BBB. |

Computational Chemistry and Molecular Modeling of 4 Amino Piperidin 1 Yl Pyridin 4 Yl Methanone

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a small molecule ligand to the active site of a target protein. Given the structural features of (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, several biological targets can be postulated. For instance, the piperidine (B6355638) and pyridine (B92270) rings are common scaffolds in inhibitors of kinases, G-protein coupled receptors (GPCRs), and various enzymes. researchgate.netresearchgate.net

The binding of this compound to a hypothetical protein target would likely be governed by a combination of interactions. The 4-amino group on the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. The pyridine nitrogen is also a potential hydrogen bond acceptor. The carbonyl group is a strong hydrogen bond acceptor. Furthermore, the aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The piperidine ring, in its stable chair conformation, can establish favorable van der Waals contacts within hydrophobic pockets.

For example, in studies of piperidine-based inhibitors of dihydrofolate reductase (DHFR), the piperidine ring was observed to make alkyl interactions with proline and isoleucine residues, while adjacent phenyl rings engaged in pi-alkyl interactions. nih.gov Similarly, docking studies of pyridine derivatives into the EGFR kinase domain have highlighted the importance of hydrogen bonding with key residues in the hinge region. semanticscholar.orguomustansiriyah.edu.iq A hypothetical binding mode of this compound in a kinase active site is depicted in the table below, illustrating potential interactions.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | 4-Amino group | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen | Serine, Threonine |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Asparagine, Glutamine |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Backbone NH of various residues |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Piperidine Ring | Leucine, Valine, Isoleucine |

Ligand-protein interaction fingerprints (PLIFs) are binary strings that encode the interactions between a ligand and a protein. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. nih.govmedium.com Generating a PLIF for a docked pose of this compound would provide a concise and computable representation of its binding mode. chemrxiv.org This allows for the rapid comparison of binding modes across different ligands or different protein targets.

A hypothetical PLIF for this compound docked into a kinase active site might look like the following:

| Residue | Interaction Type | Bit Value |

| Asp168 | Hydrogen Bond (Donor) | 1 |

| Leu83 | Hydrophobic | 1 |

| Phe169 | π-π Stacking | 1 |

| Glu105 | Hydrogen Bond (Acceptor) | 1 |

| Val91 | Hydrophobic | 1 |

| Lys88 | Ionic Interaction | 0 |

This fingerprint can be used in virtual screening to identify other molecules that exhibit a similar interaction profile, and thus may have a similar biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a ligand-protein complex over time. researchgate.netresearchgate.net An MD simulation of this compound bound to a putative target would reveal the stability of the binding pose predicted by molecular docking. nih.gov It would also allow for the analysis of the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design algorithms build novel molecules from scratch or by combining smaller chemical fragments. researchgate.netnih.gov The this compound scaffold can serve as an excellent starting point for such approaches. polytechnique.fr The piperidine and pyridine rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in a large number of approved drugs. researchgate.netnih.gov

Fragment-based de novo design could involve using the 4-aminopiperidine (B84694) or the pyridin-4-yl-methanone moieties as core fragments. The algorithm would then explore the chemical space by adding different functional groups or linkers to these fragments to generate novel molecules with desired properties. For instance, different substituents could be added to the amino group of the piperidine ring or to the pyridine ring to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

| Scaffold | Potential Modification Site | Example of Added Fragment | Desired Outcome |

| 4-Aminopiperidine | Amino group | Acyl groups, alkyl groups | Increased potency, altered selectivity |

| Pyridine ring | Positions 2, 3, 5, 6 | Halogens, alkyl groups, amides | Improved metabolic stability, additional interactions |

| Linker | Carbonyl group | Replaced with other linkers | Altered geometry and flexibility |

Prediction of Molecular Descriptors Relevant to Biological Activity and Preclinical Assessment

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in the prediction of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

For this compound, some key molecular descriptors are:

| Descriptor | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 205.26 g/mol | Influences absorption and distribution. Generally, lower molecular weight is preferred for oral bioavailability. |

| LogP (octanol-water partition coefficient) | ~1.5 | A measure of lipophilicity, which affects solubility, absorption, and metabolism. |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Predicts cell permeability. A TPSA of less than 140 Ų is generally associated with good oral bioavailability. |

| Number of Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds are generally associated with better oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and binding to target proteins. |

| Number of Hydrogen Bond Acceptors | 3 (piperidine N, pyridine N, carbonyl O) | Influences solubility and binding to target proteins. |

These descriptors suggest that this compound has drug-like properties according to Lipinski's rule of five and would likely have good oral bioavailability.

Virtual Screening Strategies for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.net The this compound scaffold can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible analogues. This can be done using 2D fingerprint-based similarity searches or 3D shape-based screening methods.

Alternatively, a pharmacophore model can be developed based on the key interactions of this compound in a hypothetical binding site. This pharmacophore model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, can then be used to screen large compound databases to find molecules that match the pharmacophore and are therefore likely to bind to the target. nih.gov

In a structure-based virtual screening approach, a library of compounds can be docked into the active site of a target protein, and the top-scoring compounds can be selected for further investigation. mdpi.com The initial docking of this compound can provide a benchmark for the docking scores of other potential ligands.

Machine Learning and Artificial Intelligence Applications in Compound Optimization

Machine learning models excel at identifying complex, non-linear relationships between a molecule's structure and its biological activity or physicochemical properties, a field known as quantitative structure-activity/property relationship (QSAR/QSPR) modeling. nih.goviapchem.org For a specific compound like this compound, AI platforms can construct a comprehensive in silico profile by predicting a wide range of crucial absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. iapchem.orgresearchgate.net These predictions enable computational chemists to identify potential liabilities, such as poor permeability, metabolic instability, or potential toxicity, early in the development process, thereby guiding the design of superior analogs. iapchem.orgnih.gov

Research Findings & Data

The power of machine learning in compound optimization lies in its ability to predict key drug-like properties. The table below presents a hypothetical scenario illustrating how AI could be used to profile this compound and suggest optimized derivatives with improved ADMET characteristics.

| Compound | Modification | Predicted LogP | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted CYP3A4 Inhibition Risk |

|---|---|---|---|---|---|

| Parent Compound | N/A | 1.8 | Low (<50) | 92% | Moderate |

| Analog A | Addition of hydroxyl group to piperidine | 1.5 | Low (<50) | 85% | Low |

| Analog B | Bioisosteric replacement of pyridine with pyrimidine | 1.6 | Moderate (50-100) | 88% | Low |

This table is illustrative and does not represent experimentally verified data.

A variety of machine learning algorithms are employed to build these predictive and generative models. Each has unique strengths applicable to different challenges in computational chemistry.

| Machine Learning Model | Primary Application in Drug Discovery | Description |

|---|---|---|

| Support Vector Machines (SVM) | Classification (e.g., active vs. inactive), QSAR | A supervised learning model that finds a hyperplane to best separate data points into different classes. mdpi.com |

| Random Forests (RF) | QSAR/QSPR, Virtual Screening | An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. mdpi.com |

| Graph Neural Networks (GNN) | Property Prediction, Generative Design | A type of deep learning model that operates directly on graph structures, making it well-suited for representing molecules. mdpi.comnih.gov |

| Recurrent Neural Networks (RNN) | De Novo Design, Reaction Prediction | A neural network effective for processing sequential data, often used with string-based molecular representations like SMILES. nih.gov |

By leveraging these sophisticated computational approaches, researchers can navigate the complexities of medicinal chemistry with greater speed and precision, ultimately accelerating the journey of promising molecules like this compound from initial discovery to potential therapeutic application.

Advanced Applications and Future Perspectives in Research

(4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone as a Chemical Probe for Biological Systems

No published studies were identified that describe the development or use of this compound as a chemical probe. Research in this area would typically involve modifying the molecule to incorporate a reporter tag (like a fluorescent dye or biotin) or a photoreactive group to allow for the identification and study of its biological targets. There is no evidence of such work having been conducted or published for this specific compound.

Use in Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing compounds for their effects on cellular or organismal behavior without prior knowledge of the specific biological target. While this is a common approach in drug discovery, there are no published records of this compound being included in a phenotypic screening library or identified as a hit from such a screen. Subsequently, no target deconvolution or identification studies for this compound have been reported.

Emerging Methodologies for Studying this compound and its Biological Effects

Modern methodologies for studying small molecules include advanced spectroscopic techniques and computational approaches like Density Functional Theory (DFT) and molecular docking. researchgate.netnanobioletters.com These methods are used to understand a molecule's structure, electronic properties, and potential interactions with biological targets. While these techniques are broadly applicable to compounds like this compound, no studies have been published that specifically apply these emerging methodologies to investigate this particular compound and its biological effects.

Q & A

Q. What are the recommended synthetic routes for (4-Amino-piperidin-1-yl)-pyridin-4-yl-methanone, and how are yields optimized?

- Methodological Answer : A common approach involves multi-step Mannich or condensation reactions. For example, coupling 4-aminopiperidine derivatives with activated pyridine-carbonyl intermediates under anhydrous conditions (e.g., using DCM as a solvent and NaOH as a base). Yields are influenced by reaction time, temperature, and stoichiometry. For instance, highlights yields up to 99% by optimizing base concentration and reaction duration. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Base (NaOH) | 1.5–2.0 equivalents | Ensures complete deprotonation |

| Reaction Time | 12–24 hours | Maximizes conversion |

| . |

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Based on safety data sheets (SDS), the compound requires:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Toxicity Data :

| Hazard Type | Data Source | Precautionary Measure |

|---|---|---|

| Acute Toxicity | LD50 (oral, rat): >2000 mg/kg | Avoid ingestion |

| Skin Irritation | Non-irritating (OECD 404) | Gloves required |

| . |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms piperidine and pyridine ring connectivity (e.g., δ 2.8–3.2 ppm for piperidine protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 292.2) .

- X-ray Crystallography : Tools like PHENIX or Phaser resolve crystal structures, especially for studying hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields of intermediates?

- Methodological Answer : Low yields often stem from competing reactions (e.g., hydrolysis of carbonyl groups). Strategies include:

Q. How to resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies between NMR and MS data may indicate impurities or tautomerism. Steps:

Repeat Synthesis : Ensure reaction conditions are consistent .

Cross-Validate : Use IR spectroscopy to confirm carbonyl stretches (~1650 cm⁻¹) .

Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16) .

Q. What computational tools are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to receptors (e.g., serotonin receptors) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Relate structural features (e.g., piperidine basicity) to activity using Random Forest algorithms .

Q. How to handle unstable intermediates during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at –20°C for thermally sensitive intermediates .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation .

- Alternative Solvents : Replace polar aprotic solvents (DMF) with THF to reduce decomposition .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- Key Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.